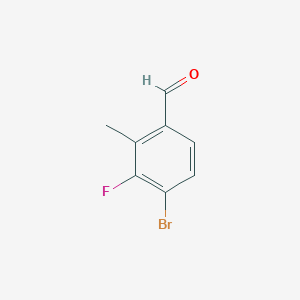

4-Bromo-3-fluoro-2-methylbenzaldehyde, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

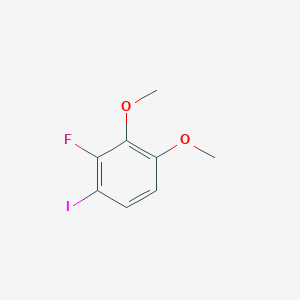

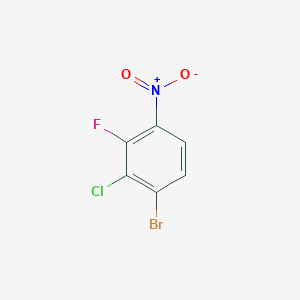

4-Bromo-3-fluoro-2-methylbenzaldehyde is a chemical compound with the CAS Number: 1807174-19-1 . It has a molecular weight of 217.04 . It is a solid substance stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromo-3-fluoro-2-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-6 (4-11)2-3-7 (9)8 (5)10/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-2-methylbenzaldehyde is a solid substance . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 217.04 .Scientific Research Applications

Synthesis and Characterization

4-Bromo-3-fluoro-2-methylbenzaldehyde serves as a key intermediate in various synthetic routes for producing complex organic compounds. The substance's distinct halogenation pattern makes it a valuable precursor in the synthesis of specialized molecules. For instance, it has been employed in the development of fluorinated 1,5 – Benzothiazepines and Pyrazolines, showcasing its utility in creating compounds with potential medicinal applications (Jagadhani, S. G., Kundlikar, S. G., & Karale, B., 2015). Furthermore, its use in generating fluoro-substituted stilbenes underlines its significance in synthesizing anticancer analogues, indicating its potential in drug development (Lawrence, N. et al., 2003).

Analytical and Material Science

In analytical chemistry, 4-Bromo-3-fluoro-2-methylbenzaldehyde has been analyzed for its purity and impurities, which is crucial in pharmaceutical synthesis where impurity control is essential for ensuring the safety and efficacy of drug substances. This compound has been a subject of study for the separation of its regioisomers by advanced gas chromatography techniques, highlighting its role in refining analytical methodologies for complex organic substances (Shen, B. et al., 2016).

Molecular Structure and Properties

The crystal structure and vibrational spectra of related halogenated benzaldehydes have been extensively studied to understand their molecular properties and behaviors. Investigations into the structure, vibrational spectra, and theoretical simulations of compounds like 2-fluoro-4-bromobenzaldehyde provide deep insights into the effects of halogen atoms on molecular stability and reactivity. These studies employ advanced techniques like X-ray diffraction and density functional theory (DFT) simulations, contributing to the foundational knowledge required to manipulate these molecules for specific scientific applications (Tursun, Mahir et al., 2015).

Environmental and Biotechnological Applications

While specific studies on 4-Bromo-3-fluoro-2-methylbenzaldehyde in environmental or biotechnological applications were not found, related research indicates the broader relevance of halogenated benzaldehydes in these fields. For instance, the metabolism of halogenated compounds by certain fungi showcases the ecological and biotechnological significance of understanding and utilizing such chemicals, potentially guiding future research into bioremediation or biosynthesis processes involving halogenated aldehydes (Beck, H. et al., 2000).

Safety and Hazards

properties

IUPAC Name |

4-bromo-3-fluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDMXMSWDKABEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)